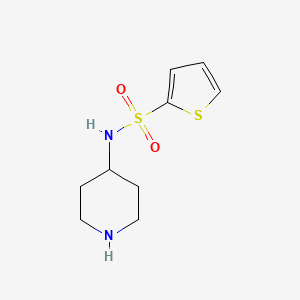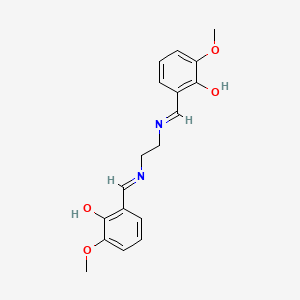
Disodium P1,P2-di(1-imidazolyl)pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a useful research compound. Its molecular formula is C6H8N4Na2O5P2+2 and its molecular weight is 324.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is synthesized through the reaction of imidazole with pyrophosphate. The typical preparation method involves adding imidazole to pyrophosphate under controlled conditions to yield the desired product. The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setting. After the reaction, the product is processed to obtain the disodium salt form .
Analyse Des Réactions Chimiques
Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: The imidazolyl groups in the compound can undergo substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for studying phosphorylation reactions and enzyme kinetics.
Biology: The compound serves as a substrate analog for phosphorylase enzymes, aiding in the study of biochemical pathways involving phosphorylation.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to phosphorylation and potential therapeutic targets.
Industry:Comparaison Avec Des Composés Similaires
Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be compared with other similar compounds, such as:
Disodium pyrophosphate: Lacks the imidazolyl groups, making it less specific for certain biochemical applications.
Imidazole: A simpler compound that does not contain the pyrophosphate moiety, limiting its use in phosphorylation studies.
Disodium adenosine triphosphate (ATP): A more complex molecule with broader biological functions but less specific for studying phosphorylase enzymes.
Propriétés
Formule moléculaire |
C6H8N4Na2O5P2+2 |
|---|---|
Poids moléculaire |
324.08 g/mol |
Nom IUPAC |
disodium;[hydroxy(imidazol-1-yl)phosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1 |
Clé InChI |
LEQQDTSSJZFCNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)P(=O)(O)OP(=O)(N2C=CN=C2)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)
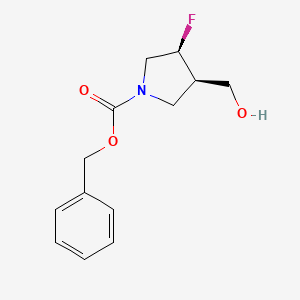

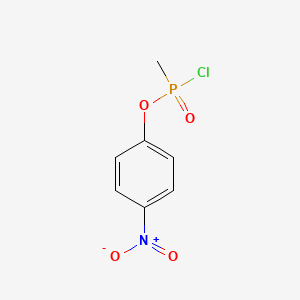

![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
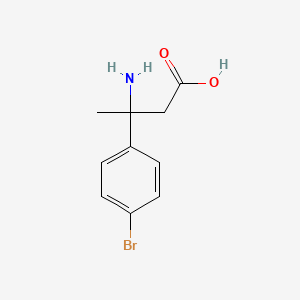
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)
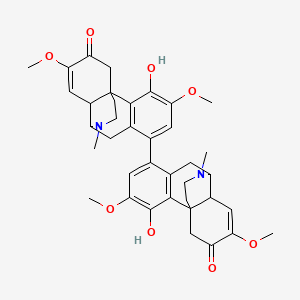


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)
